2-[3-[4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione
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Overview
Description
2-[3-[4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione is a complex organic compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications, including their presence in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. This reaction forms the isoindole-1,3-dione core, which can then be further functionalized through various synthetic methods . One common approach involves the reaction of phthalic anhydride with an appropriate amine in the presence of a catalyst, such as SiO2-tpy-Nb, under reflux conditions in a solvent mixture of isopropanol and water .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often employs high-yield, scalable methods. These methods include the use of continuous flow reactors and green chemistry principles to minimize waste and improve atom economy . The use of environmentally friendly solvents and catalysts is also emphasized to ensure sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
2-[3-[4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives with additional functional groups.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include multifunctionalized isoindole-1,3-dione derivatives with various substituents, which can exhibit enhanced biological and chemical properties .
Scientific Research Applications
2-[3-[4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione has numerous scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: These compounds are used in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-[3-[4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[3-[4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione include:
Phthalimide: A simpler isoindole-1,3-dione derivative with broad applications in organic synthesis and pharmaceuticals.
N-Substituted isoindole-1,3-diones: These compounds have various substituents on the nitrogen atom, leading to diverse biological activities.
Hexahydroisoindole-1,3-diones:
Uniqueness
The uniqueness of this compound lies in its multifunctionalized structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and industrial use .
Properties
IUPAC Name |
2-[3-[4-[3-(1,3-dioxoisoindol-2-yl)propoxy]phenoxy]propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c31-25-21-7-1-2-8-22(21)26(32)29(25)15-5-17-35-19-11-13-20(14-12-19)36-18-6-16-30-27(33)23-9-3-4-10-24(23)28(30)34/h1-4,7-14H,5-6,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONVUORSEHSBIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)OCCCN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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